molecular formula C12H17NO B13200610 [3-(3-Methylphenyl)pyrrolidin-3-yl]methanol

[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol

Cat. No.: B13200610
M. Wt: 191.27 g/mol
InChI Key: NKIFELUOHXSNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with a 3-methylphenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Methylphenyl)pyrrolidin-3-yl]methanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 3-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [3-(3-Methylphenyl)pyrrolidin-3-yl]methanol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-(3-methylphenyl)pyrrolidin-3-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated aromatic derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors.

Industry:

Mechanism of Action

The mechanism of action of [3-(3-Methylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in asymmetric synthesis.

    Pyrrolizines: Compounds with a fused pyrrolidine ring, known for their biological activity.

Uniqueness:

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[3-(3-methylphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H17NO/c1-10-3-2-4-11(7-10)12(9-14)5-6-13-8-12/h2-4,7,13-14H,5-6,8-9H2,1H3

InChI Key

NKIFELUOHXSNTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCNC2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.